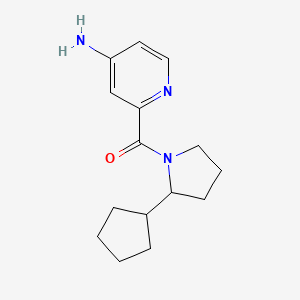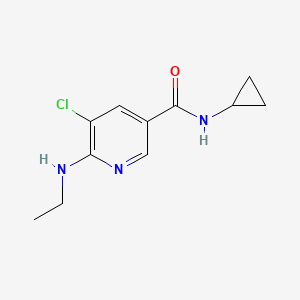
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a significant impact on the immune system and has been investigated for its potential use in the treatment of autoimmune diseases.
Wirkmechanismus
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide works by inhibiting the activity of Janus kinase 3 (JAK3), an enzyme that plays a key role in the signaling pathways involved in immune cell activation. By blocking the activity of JAK3, 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide can prevent the activation of immune cells and reduce inflammation.
Biochemical and Physiological Effects:
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide has been shown to have a significant impact on the immune system, particularly on T cells and B cells. It can reduce the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation. 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide has also been shown to reduce the proliferation of T cells and B cells, which can help to prevent transplant rejection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide is its specificity for JAK3, which can help to reduce off-target effects. However, this specificity can also be a limitation, as it means that 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide may not be effective against diseases that involve other JAK isoforms. Another limitation is the potential for toxicity, particularly with long-term use.
Zukünftige Richtungen
There are several potential future directions for research on 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide. One area of interest is the development of more potent and selective JAK3 inhibitors. Another area of research is the investigation of the potential use of 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide in combination with other drugs for the treatment of autoimmune diseases. Finally, there is a need for further research on the long-term safety and efficacy of 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide.
Synthesemethoden
The synthesis of 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide involves several steps, starting with the reaction of 5-chloro-3-nitropyridine with cyclopropylamine to form 5-chloro-N-cyclopropyl-3-nitropyridin-6-amine. This intermediate is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with ethyl chloroformate to form the final product, 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also been investigated for its potential use in the prevention of transplant rejection.
Eigenschaften
IUPAC Name |
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-2-13-10-9(12)5-7(6-14-10)11(16)15-8-3-4-8/h5-6,8H,2-4H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCKAFUIRVOVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)NC2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-pyridin-2-ylethenyl]-1,3-benzothiazole](/img/structure/B7554645.png)

![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine](/img/structure/B7554659.png)

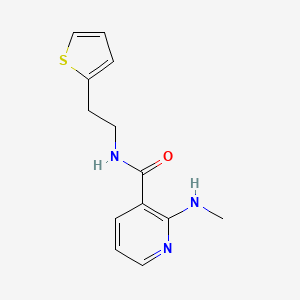
![(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)
![[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)
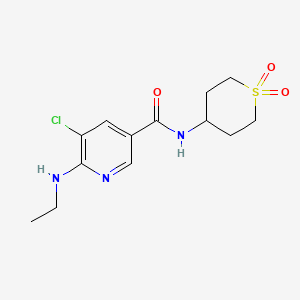
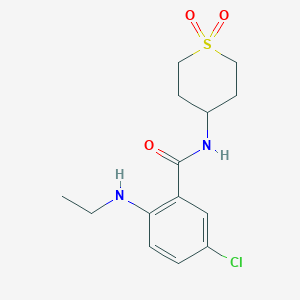
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
